REACTION_CXSMILES
|
[Se]([O-])([O-])=O.[Na+].[Na+].CC1(C)S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H]1C([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](NC(N)=N)[C@@H](O)[C@@H]2NC(N)=N)[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O.[CH3:71][C:72]1[CH:77]=[CH:76][C:75]([N:78]([CH2:83][C:84]([OH:86])=[O:85])[CH2:79][C:80]([OH:82])=[O:81])=[C:74]([O:87][CH2:88][CH2:89][O:90][C:91]2[CH:96]=[C:95]([C:97]3[NH:101][C:100]4[CH:102]=[C:103]([C:106]([O:108]COC(C)=O)=[O:107])[CH:104]=[CH:105][C:99]=4[CH:98]=3)[CH:94]=[CH:93][C:92]=2[N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117])[CH:73]=1.OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]>>[CH3:71][C:72]1[CH:77]=[CH:76][C:75]([N:78]([CH2:83][C:84]([OH:86])=[O:85])[CH2:79][C:80]([OH:82])=[O:81])=[C:74]([O:87][CH2:88][CH2:89][O:90][C:91]2[CH:96]=[C:95]([C:97]3[NH:101][C:100]4[CH:102]=[C:103]([C:106]([OH:108])=[O:107])[CH:104]=[CH:105][C:99]=4[CH:98]=3)[CH:94]=[CH:93][C:92]=2[N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117])[CH:73]=1 |f:0.1.2,3.4,7.8.9.10.11.12.13.14.15|
|
Name
|
Peptides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se](=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+]
|
Name
|
streptomycin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O
|
Name
|
indo-1/AM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)O)CC(=O)O
|
Name
|
phosphate buffered saline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The cells were counted then twice washed by centrifugation
|
Type
|
WAIT
|
Details
|
The cells were thermally equilibrated in a thermostated cuvette (37° C.) for 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
equipped with magnetic microstirrer
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |